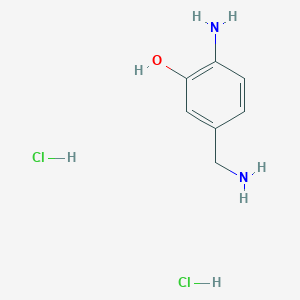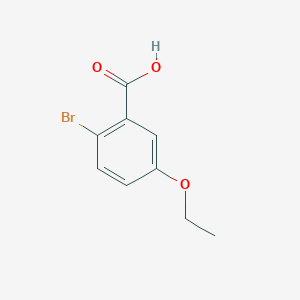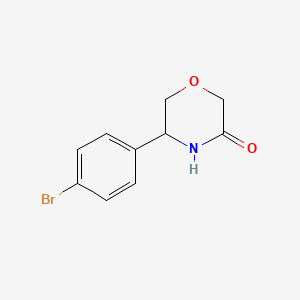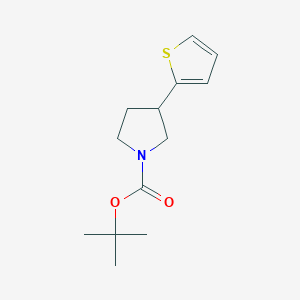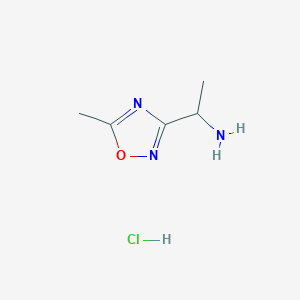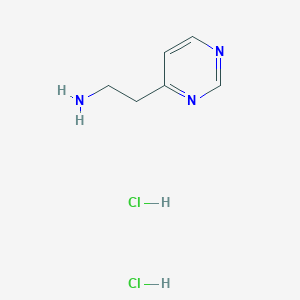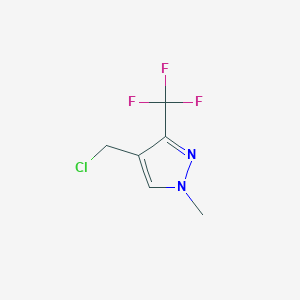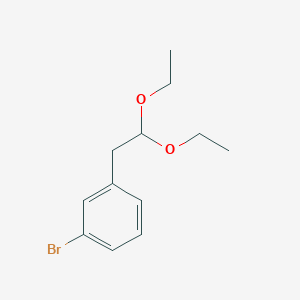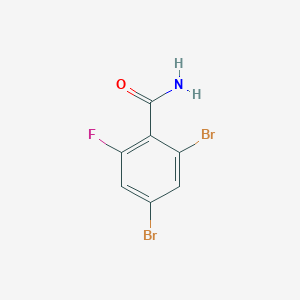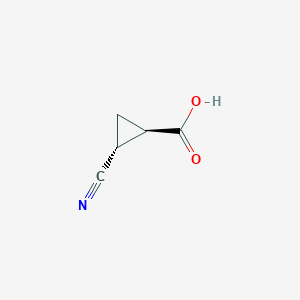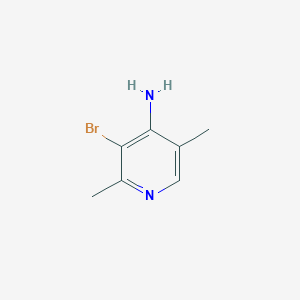
3-Bromo-2,5-dimethylpyridin-4-amine
概要
説明
3-Bromo-2,5-dimethylpyridin-4-amine is a chemical compound with the molecular formula C7H9BrN2 . It is a solid substance and is used in chemical synthesis .
Molecular Structure Analysis
The InChI code for 3-Bromo-2,5-dimethylpyridin-4-amine is 1S/C7H9BrN2/c1-4-3-6(9)7(8)5(2)10-4/h3H,1-2H3, (H2,9,10) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
Amines, such as 3-Bromo-2,5-dimethylpyridin-4-amine, can react rapidly with acid chlorides or acid anhydrides to form amides . These reactions typically take place rapidly at room temperature and provide high reaction yields .Physical And Chemical Properties Analysis
3-Bromo-2,5-dimethylpyridin-4-amine has a molecular weight of 201.07 . It is a solid substance and should be stored in a dark place, in an inert atmosphere, at 2-8°C .科学的研究の応用
Application 1: Synthesis of Novel Pyridine-Based Derivatives
- Summary of the Application : This compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions. These derivatives have potential applications as chiral dopants for liquid crystals .
- Methods of Application : The synthesis involves palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
- Results or Outcomes : The reaction produced a series of novel pyridine derivatives in moderate to good yield. The anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives were also investigated .
Application 2: Catalyst for Organic Syntheses
- Summary of the Application : N,N-Dimethylpyridin-4-amine based ionic liquids, which can be synthesized from 3-Bromo-2,5-dimethylpyridin-4-amine, have been used as catalysts for the synthesis of indoles and 1H-tetrazoles .
- Methods of Application : The synthesis of indoles was carried out via Fischer indole synthesis, requiring only minimum catalyst loading. The formation of 1H-tetrazoles was carried out via click chemistry in a solvent-free environment .
- Results or Outcomes : The method is environmentally friendly and efficient. Thermal studies of the ionic liquids have also been carried out to determine their stability for temperature-dependent reactions .
Safety And Hazards
特性
IUPAC Name |
3-bromo-2,5-dimethylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-3-10-5(2)6(8)7(4)9/h3H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGXJWUAMZCZKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1N)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,5-dimethylpyridin-4-amine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1375559.png)

